1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
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Description
Scientific Research Applications
Functionalization Reactions in Synthetic Chemistry
Experimental and theoretical studies have highlighted the versatility of imidazole derivatives in functionalization reactions. For example, the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diaminopyridine have been extensively studied, demonstrating the capacity of imidazole derivatives to participate in complex chemical transformations leading to various novel compounds (Yıldırım, Kandemirli, & Demir, 2005).
Material Science and Crystal Engineering
Imidazole and its derivatives play a significant role in the formation of hydrogen-bonding salts and molecular organic salts, which are crucial for designing novel materials. Studies have demonstrated the formation of non-covalent complexes involving imidazole and various carboxylic acids, leading to the development of materials with unique structural and thermal properties (Wang et al., 2012).
Luminescence Sensing
Imidazole-based lanthanide metal-organic frameworks have shown potential in luminescence sensing applications. These frameworks exhibit sensitivity to benzaldehyde derivatives, making them suitable for fluorescence sensors in detecting specific chemicals (Shi, Zhong, Guo, & Li, 2015).
Catalysis and Green Chemistry
Imidazole compounds have been used to design efficient catalysts for various synthetic applications, including the synthesis of tetrasubstituted imidazoles. Novel ionic liquids based on imidazole derivatives have been developed as dual catalysts, offering an environmentally friendly approach to chemical synthesis (Zolfigol et al., 2013).
Corrosion Inhibition
Research has identified imidazole-based zwitterions as novel and effective corrosion inhibitors for mild steel. These inhibitors showcase the application of imidazole derivatives in protecting metals from corrosion, highlighting their potential in industrial applications (Srivastava et al., 2017).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZFDIMLMSZWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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